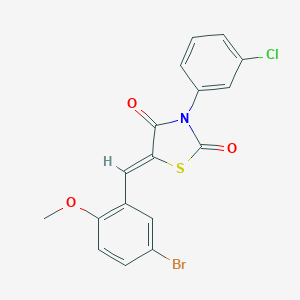
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as Bromo-2-methoxybenzylidene rhodanine (BMBR), is a thiazolidinedione derivative that has gained attention in recent years due to its potential applications in scientific research. BMBR has been found to exhibit various biological activities, including anticancer, antiviral, and antifungal properties.
Mécanisme D'action
The mechanism of action of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the replication of HIV and HSV by inhibiting viral enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to exhibit low toxicity, making it a safe compound to work with. However, one limitation of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the anticancer activity of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in vivo, using animal models. Additionally, further studies are needed to elucidate the mechanism of action of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione and its potential applications in other areas of scientific research, such as antifungal and antiviral therapies.
Méthodes De Synthèse
The synthesis of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-2-methoxybenzaldehyde and 3-chlorophenyl rhodanine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds via an aldol condensation reaction, followed by cyclization to form the thiazolidinedione ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit promising biological activities, making it a potential candidate for scientific research. It has been reported to possess anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has shown antifungal activity against Candida albicans.
Propriétés
Nom du produit |
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C17H11BrClNO3S |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11BrClNO3S/c1-23-14-6-5-11(18)7-10(14)8-15-16(21)20(17(22)24-15)13-4-2-3-12(19)9-13/h2-9H,1H3/b15-8- |
Clé InChI |
OANUGBSRXIHZQZ-NVNXTCNLSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301101.png)
![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301104.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301105.png)
![ethyl 4-[(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301107.png)
![ethyl 4-[(5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301109.png)
![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301111.png)

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)
![3-(4-chlorophenyl)-5-[(1-{4-nitro-2-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301119.png)
![3-(4-chlorophenyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301120.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)

